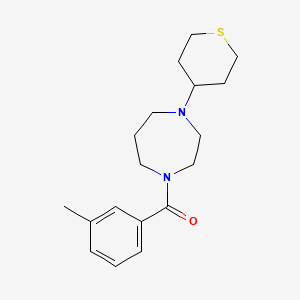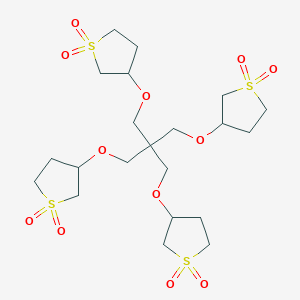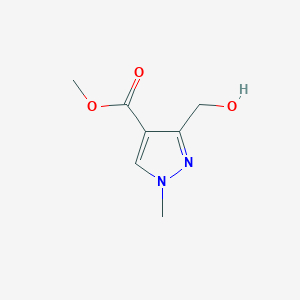![molecular formula C10H20N2OS B12225173 1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C10H20N2OS It is characterized by the presence of a thiomorpholine ring fused with an oxane ring, and a methanamine group attached to the oxane ring
Preparation Methods
The synthesis of 1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with sulfur and a dihaloalkane under controlled conditions.
Oxane Ring Formation: The thiomorpholine ring is then fused with an oxane ring through a cyclization reaction.
Introduction of the Methanamine Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles to form various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Scientific Research Applications
1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine can be compared with similar compounds such as:
1-[4-(Morpholin-4-yl)oxan-4-yl]methanamine: This compound has a morpholine ring instead of a thiomorpholine ring, which affects its chemical reactivity and biological activity.
1-[4-(Thiomorpholin-4-yl)cyclopentyl]methanamine: This compound has a cyclopentyl ring instead of an oxane ring, leading to differences in its structural properties and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
(4-thiomorpholin-4-yloxan-4-yl)methanamine |
InChI |
InChI=1S/C10H20N2OS/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-9,11H2 |
InChI Key |
ATOGFFAATCRXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)N2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12225091.png)



![2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan](/img/structure/B12225125.png)
![1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225133.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B12225139.png)
![6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12225143.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12225147.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225152.png)
![2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12225159.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B12225164.png)
![2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B12225165.png)
![Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide](/img/structure/B12225167.png)
